molecular formula C13H20N6O B13730692 N-nonanoyl-8-azaadenine CAS No. 4471-88-9

N-nonanoyl-8-azaadenine

Cat. No.: B13730692
CAS No.: 4471-88-9
M. Wt: 276.34 g/mol
InChI Key: UHMBRXZSOLYKQZ-UHFFFAOYSA-N
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Description

N-nonanoyl-8-azaadenine is a synthetic purine analog in which the canonical adenine scaffold has been modified by two key features: the substitution of a carbon atom with nitrogen at the 8-position to form an 8-azapurine, and the attachment of a nonanoyl chain to the exocyclic amino group. This combination is designed to enhance the molecule's lipophilicity and potential for membrane permeability compared to its parent nucleobase. The primary research applications for this compound are anticipated in nucleotide chemistry and medicinal chemistry. As an 8-azapurine, it may serve as a building block for the synthesis of novel nucleosides, which can be explored for various biological activities. The 8-aza modification is known to alter the electronic distribution and base-pairing properties of the purine, which can be useful in studying nucleic acid interactions and designing antisense oligonucleotides . The N-nonanoyl side chain introduces significant hydrophobicity, making this compound a candidate for developing prodrugs or for incorporation into structures where enhanced lipid solubility is desired, such as in the study of membrane-associated proteins. This product is intended for research and manufacturing purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other veterinary or human health applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4471-88-9

Molecular Formula

C13H20N6O

Molecular Weight

276.34 g/mol

IUPAC Name

N-(2H-triazolo[4,5-d]pyrimidin-7-yl)nonanamide

InChI

InChI=1S/C13H20N6O/c1-2-3-4-5-6-7-8-10(20)16-12-11-13(15-9-14-12)18-19-17-11/h9H,2-8H2,1H3,(H2,14,15,16,17,18,19,20)

InChI Key

UHMBRXZSOLYKQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=NC=NC2=NNN=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of N-Nonanoyl-8-Azaadenine as a Precursor

This compound serves as a key starting material in the synthesis of several 8-azaadenosine (B80672) analogs. researchgate.netresearchgate.netresearchgate.net Its preparation is a foundational step for subsequent glycosylation and derivatization reactions aimed at producing a diverse range of nucleoside analogs with potential biological activities. The nonanoyl group acts as a protecting group for the exocyclic amino group of 8-azaadenine (B1664206), which allows for regioselective reactions at other positions of the purine (B94841) ring system. researchgate.netresearchgate.netresearchgate.net

Reaction with Pentofuranosyl Halides

A significant application of this compound is its reaction with various pentofuranosyl halides to yield nucleoside analogs. researchgate.netresearchgate.netresearchgate.net This reaction, a variation of the Vorbrüggen glycosylation, typically involves the condensation of the silylated this compound with a protected pentofuranosyl halide, such as a chloride or bromide. For instance, the synthesis of xylose, 2'-deoxyribose, and arabinose analogs of 8-azaadenosine has been successfully achieved using this methodology. researchgate.netresearchgate.net The choice of the pentofuranosyl halide determines the sugar moiety of the resulting nucleoside analog. Following the coupling reaction, deprotection steps are carried out to remove the nonanoyl and sugar-protecting groups, yielding the final 8-azaadenosine analogs. researchgate.netresearchgate.net

It is important to note that the glycosylation of 8-azaadenine derivatives can sometimes lead to the formation of a mixture of regioisomers, including N7, N8, and N9-substituted products. nih.gov The specific reaction conditions and the nature of the reactants can influence the regioselectivity of the glycosylation. nih.gov

General N-Glycoside Synthesis Approaches

The synthesis of N-glycosides, including those derived from 8-azapurines, is a cornerstone of nucleoside chemistry. Several general methods are employed, each with its own set of advantages and challenges. numberanalytics.comnih.govrsc.org

Direct Glycosylation: This approach involves the direct reaction of a sugar derivative with a nitrogen-containing nucleophile. numberanalytics.com

Nucleophilic Substitution: This method utilizes a leaving group on the sugar to facilitate the formation of the N-glycosidic bond. numberanalytics.com

Metal-Catalyzed Coupling: Transition metals can be used to catalyze the formation of the N-glycosidic bond. numberanalytics.com

Reductive Glycosylation of Azides: A more recent method involves the reductive glycosylation of azides with protected or native carbohydrate donors, proceeding via an aza-Wittig reaction. nih.gov

Trichloroacetimidate-Mediated Glycosylation: This method offers a stereoselective and self-promoted route to N-glycosides. rsc.org

The choice of a particular synthetic strategy depends on factors such as the desired stereochemistry (α or β anomer), the need for regioselectivity, and the stability of the starting materials and products. numberanalytics.com

Derivatization Strategies for 8-Azapurine (B62227) Nucleoside Analog Development

The 8-azapurine scaffold is a versatile platform for the development of a wide array of nucleoside and nucleotide analogs with diverse biological activities. bohrium.comsci-hub.se Derivatization strategies focus on modifying the sugar moiety, the purine base, or both, to explore structure-activity relationships.

Acyclic Nucleotide Analog Synthesis from 8-Azapurines

A significant area of research has been the synthesis of acyclic nucleotide analogs derived from 8-azapurines. nih.govacs.orgacs.org These compounds mimic natural nucleotides but lack the cyclic sugar moiety, a modification that can confer unique biological properties.

The general synthetic approach involves the alkylation of 8-azapurine bases, such as 8-azaadenine, 8-aza-2,6-diaminopurine, and 8-azaguanine (B1665908), with phosphoroorganic synthons. nih.govacs.org This reaction, often mediated by a base like cesium carbonate, can yield a mixture of regioisomers, including N7-, N8-, and N9-substituted derivatives. nih.govacs.org Subsequent deprotection affords the target acyclic nucleotide analogs. nih.govacs.org Examples of synthesized acyclic side chains include 2-(phosphonomethoxy)ethyl (PME), (S)-(3-hydroxy-2-(phosphonomethoxy)propyl) [(S)-HPMP], and others. nih.govacs.orgacs.org

8-Azapurine BaseAcyclic Side ChainResulting Analog Type
8-Azaadenine(S)-HPMP9-(S)-HPMP-8-azaadenine
8-AzaadeninePME9-PMEA analog
8-AzaguaninePMEPMEG analog
8-Azaguanine(R)-PMP(R)-PMPG analog

Alkylated and Substituted Purine Analog Generation

The generation of alkylated and substituted 8-azapurine analogs is another key strategy to diversify the chemical space and biological activity of this class of compounds. nih.govnih.govtandfonline.com Alkylation reactions on the 8-azapurine ring system can be complex, often yielding mixtures of N-alkylated products. researchgate.netresearchgate.net However, methods for regiospecific N9-alkylation have been developed, for example, through a reconstructive methodology starting from 2,5-diamino-4-alkylaminopyrimidines. researchgate.netresearchgate.netutuvolter.fi

Substitution at various positions of the 8-azapurine ring is also a common derivatization strategy. For instance, 6-substituted 8-azapurine ribonucleosides have been synthesized with thio, alkylthio, alkoxy, amino, and alkylamino groups. nih.gov These modifications can significantly impact the biological properties of the resulting nucleosides. nih.govnih.gov

Formation of 8-Azainosine Analogs from 8-Azaadenosine Derivatives

8-Azainosine analogs are an important subclass of 8-azapurine nucleosides, and they can be readily prepared from the corresponding 8-azaadenosine derivatives through deamination. researchgate.netresearchgate.net This transformation is often achieved chemically or enzymatically. escholarship.orgescholarship.orgnih.gov For example, the deamination of xylose and 2'-deoxyribose analogs of 8-azaadenosine yields the corresponding 8-azainosine analogs. researchgate.netresearchgate.net

Molecular and Cellular Interactions of 8 Azapurine Nucleosides and Analogs Derived from N Nonanoyl 8 Azaadenine

Antimetabolite Properties and Nucleic Acid Integration

As analogs of natural purines, 8-azapurine (B62227) compounds can interfere with the synthesis and function of nucleic acids. This interference is a key mechanism behind their biological effects.

8-azapurine nucleosides exert their effects by disrupting the normal functioning of DNA and RNA. The cytocidal activity of 8-azaadenosine (B80672), a related compound, has been shown to parallel its inhibitory effect on DNA synthesis. nih.gov While it can be incorporated into both RNA and DNA, its cell-killing effect is more closely correlated with the inhibition of DNA synthesis rather than its substitution into nucleic acids. nih.gov The incorporation of such analogs into the nucleic acid chain can lead to the production of abnormal RNA and a subsequent decrease in protein synthesis. ias.ac.in For instance, 8-azaguanine (B1665908), another 8-azapurine, is incorporated into the RNA of tumors and viruses. ias.ac.in This substitution for guanine (B1146940) in RNA is considerable, while very little is observed in DNA. ias.ac.in The presence of these analogs in RNA can lead to miscoding and ultimately inhibit protein synthesis. ias.ac.in

8-azapurine nucleosides interfere with cellular metabolism due to their recognition by enzymes involved in purine (B94841) metabolism. These compounds require intracellular conversion to their corresponding nucleotides to become biologically active. ias.ac.in Once converted, they can inhibit various enzymatic pathways. For example, 8-azaadenosine can be incorporated into the cellular ATP pool, replacing ATP with 8-azaATP. nih.gov This can have widespread effects on cellular energy-dependent processes. Furthermore, the inhibition of protein synthesis by compounds like 8-azaguanine is a significant metabolic interference. nih.gov This inhibition is not necessarily due to the direct action of the analog's polyphosphate form but may result from the functional alterations of the RNA into which it is incorporated. ias.ac.in

The structural similarity of 8-azapurines to adenine (B156593) and guanine allows for their incorporation into polynucleotide chains. nih.gov Studies have shown that [3H]8-azaadenosine can be incorporated into both nuclear RNA and DNA. nih.gov This incorporation can be enhanced in the presence of an adenosine (B11128) deaminase inhibitor, such as 2'-deoxycoformycin, which prevents the breakdown of 8-azaadenosine. nih.gov The substitution of 8-azaguanine for guanine in RNA is a well-documented example of this incorporation. ias.ac.in This integration into the nucleic acid sequence can disrupt the template's function during replication and transcription, leading to the inhibition of nucleic acid synthesis. ias.ac.in

CompoundEffect on Nucleic AcidsPrimary Mechanism
8-AzaadenosineInhibition of DNA synthesis; Incorporation into RNA and DNA nih.govCytocidal activity parallels DNA synthesis inhibition nih.gov
8-AzaguanineSignificant incorporation into RNA; Minimal incorporation into DNA ias.ac.inMiscoding in RNA, leading to inhibition of protein synthesis ias.ac.in

Enzyme Inhibition Profiles

In addition to their role as antimetabolites, 8-azapurine analogs can directly inhibit the activity of specific enzymes, further contributing to their biological effects.

8-Azaadenine (B1664206) has been identified as an inhibitor of Xanthine (B1682287) Oxidase, a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. The inhibitory potency of 8-azaadenine against Xanthine Oxidase is significant, with a reported half-maximal inhibitory concentration (IC50) of 0.54 μM and an inhibition constant (Ki) of 0.66 μM. This inhibition of Xanthine Oxidase can affect purine metabolism within the cell.

InhibitorTarget EnzymeIC50Ki
8-AzaadenineXanthine Oxidase0.54 μM0.66 μM

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov Inhibition of DHODH can deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. nih.gov While DHODH is a recognized target for cancer therapy, specific studies detailing the modulation of DHODH by 8-azapurine analogues, including N-nonanoyl-8-azaadenine, are not extensively available in the reviewed literature. nih.govnih.gov However, the development of inhibitors for DHODH is an active area of research, with various compounds being investigated for their potential to treat diseases characterized by rapid cell proliferation. nih.gov A triazolopyrimidine-based compound, which shares a similar core structure with 8-azapurines, has been identified as a potent and selective inhibitor of Plasmodium falciparum DHODH, highlighting the potential for this class of compounds to target DHODH. researchgate.net

Influence on Purine Metabolism Enzymes

Analogs of this compound, particularly 8-azapurine nucleosides, serve as substrates for various enzymes within the purine metabolic pathways, leading to their metabolic activation and incorporation into cellular processes. nih.gov Studies on 8-azaadenosine (8-aza-AR) and 8-azainosine (8-aza-HR) reveal that these compounds are processed by intracellular enzymes to form fraudulent nucleotides. nih.gov

In cell cultures, both 8-aza-AR and 8-aza-HR are metabolized to the nucleotide forms of 8-azaadenine and 8-azaguanine, which are subsequently incorporated into polynucleotides (RNA and DNA). nih.gov The metabolic fate, however, depends on the initial compound. 8-aza-HR is predominantly converted and incorporated as 8-azaguanine, whereas 8-aza-AR is incorporated as both 8-azaadenine and 8-azaguanine in roughly equal measure. nih.gov

This metabolic conversion implicates several key enzymes of the purine salvage and interconversion pathways:

Adenosine Kinase and Adenine Phosphoribosyltransferase: The metabolism of 8-aza-AR in certain cell lines suggests the involvement of these enzymes for its initial phosphorylation. In a cell line deficient in both enzymes, 8-aza-AR was found to be metabolized primarily via conversion to 8-aza-HR, indicating a different metabolic route. nih.gov

Enzymes of Guanosine (B1672433) Monophosphate (GMP) Synthesis: The conversion of 8-azainosine monophosphate (formed from 8-aza-HR) to 8-azaguanosine monophosphate is a critical step. The development of resistance to 8-aza-HR in a specific cell line was linked to a failure to convert 8-aza-AR or 8-aza-HR into 8-azaguanine nucleotides, suggesting a change in the substrate specificity of the enzymes involved in GMP synthesis. nih.gov

Purine Nucleoside Phosphorylase (PNP): This enzyme is known to be involved in the metabolism of purine nucleosides and is considered a key enzyme in the generation of adenosine. nih.gov 8-azapurine nucleosides can act as substrates for PNP, which is a crucial step in their metabolic pathway. researchgate.net

Furthermore, 8-aza-AR has been identified as a potent inhibitor of de novo purine synthesis, a function not observed with 8-aza-HR at much higher concentrations. nih.gov

Cellular Effects and Antiproliferative Mechanisms (In Vitro and Experimental Systems)

8-azapurine derivatives, including analogs of this compound, have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. nih.govnih.gov The modification of the purine scaffold by introducing a nitrogen atom at the 8-position creates a class of compounds with notable anticancer properties. nih.gov

While this structural change can sometimes lower the inhibitory activity against specific enzymes like cyclin-dependent kinase 2 (CDK2) compared to other trisubstituted purines, the antiproliferative potential of certain 8-azapurine derivatives remains high. nih.gov This sustained cytotoxicity is attributed to alternative mechanisms of action, including the ability of these compounds to activate the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis. nih.gov The rearrangement of nitrogen atoms within the heterocyclic skeleton, as seen in 8-azapurines, directly affects their ability to inhibit the proliferation of cancer cell lines. nih.gov

Compound ClassMechanism of ActionObserved EffectReference
8-Azapurines (general)Activation of p53 tumor suppressorHigh antiproliferative potential in various cell lines nih.gov
8-Azapurine analogs of MyoseverinInhibition of cancer cell proliferationCytotoxic effects observed in cancer cell lines nih.gov

Acyclic nucleoside phosphonate (B1237965) analogs derived from 8-azapurines have been synthesized and evaluated for their antiviral properties in various cell culture experiments. nih.gov These studies have shown that specific derivatives possess activity against a range of DNA and RNA viruses. nih.govnih.gov

For instance, 9-(S)-HPMP-8-azaadenine demonstrated efficacy against herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Cytomegalovirus (CMV), as well as Varicella-Zoster Virus (VZV). nih.gov Other analogs, such as PME-8-azaguanine and (R)-PMP-8-azaguanine, were found to protect T-lymphocyte cell lines (MT-4 and CEM) from the cytopathic effects induced by Human Immunodeficiency Virus-1 (HIV-1) and HIV-2. nih.gov Similarly, (R)-8-aza-PMPG showed anti-HIV activity in MTT assays. nih.gov However, not all derivatives are active; the N8-isomers of these compounds did not exhibit antiviral activity against the tested viruses. nih.gov

CompoundVirusCell LineObserved ActivityReference
9-(S)-HPMP-8-azaadenineHSV-1, HSV-2, CMV-Active at 0.2-7 µg/mL nih.gov
9-(S)-HPMP-8-azaadenineVZV-Active at 0.04-0.4 µg/mL nih.gov
PME-8-azaguanineHSV-1, HSV-2, CMV-Active at 0.2-7 µg/mL nih.gov
PME-8-azaguanineHIV-1, HIV-2MT-4, CEMProtective at ~2 µg/mL nih.gov
(R)-PMP-8-azaguanineHIV-1, HIV-2MT-4, CEMProtective at ~2 µg/mL nih.gov
(R)-8-aza-PMPGHIV-1-EC50 of 12 µM nih.gov

Interactions with Biological Recognition Elements

The interaction of 8-azaadenine, the core heterocycle of this compound, with nanomaterials has been investigated to understand its binding and orientation characteristics. uq.edu.au Studies utilizing surface-enhanced Raman spectroscopy (SERS) combined with density functional theory (DFT) calculations have elucidated how 8-azaadenine adsorbs onto the surface of silver nanoparticles (Ag NPs). uq.edu.au

The research findings indicate that 8-azaadenine adsorbs onto the silver nanoparticle surface in a manner analogous to adenine. uq.edu.auresearchgate.net Specifically, the molecule binds to the silver surface via the nitrogen atoms at positions N3 and N9 of the purine ring system. uq.edu.au This specific orientation is a crucial finding, as it provides insight into the molecular interactions between 8-azapurine derivatives and metallic nanostructures. Such information is valuable for the potential development of nanoparticle-based drug delivery systems for 8-azapurines and related biologically active molecules. uq.edu.auresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Conformational Analysis and Molecular Property Correlation

QSAR studies establish a mathematical correlation between the structural features of a series of compounds and their biological activities. nih.gov For the broader class of 8-azaadenine (B1664206) derivatives, QSAR models have been developed to predict their affinity for specific receptors, such as the A1 adenosine (B11128) receptor. nih.govnih.gov These models often incorporate various molecular descriptors that quantify different aspects of the molecule's structure.

Key molecular properties correlated with biological activity in these studies include:

Electronic Properties: The distribution of charges within the 8-azaadenine ring system is critical for forming electrostatic interactions and hydrogen bonds with the target receptor.

Steric Properties: The size and shape of the molecule, including the length and bulk of the acyl chain (the nonanoyl group in this case), determine the quality of fit within the binding site.

Hydrophobicity: The lipophilic nature of the nonanoyl chain significantly influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

A QSAR study on 45 derivatives of 8-azaadenine identified a simple equation that could effectively correlate the structural features of these ligands to their activity at the A1 receptor. nih.gov Another study utilized a genetic algorithm coupled with an adaptive neuro-fuzzy inference system (GA-ANFIS) to model the activity of 8-azaadenine analogs, identifying specific descriptors like GATS4v (Geary autocorrelation of lag 4, weighted by van der Waals volumes) and BELv7 (a 3D-MoRSE descriptor) as being particularly important for predicting affinity. nih.gov

Table 1: Key Molecular Descriptors in QSAR Studies of 8-Azaadenine Analogs
Descriptor TypeExample DescriptorSignificance
TopologicalConnectivity IndicesDescribes the branching and connectivity of the molecular skeleton.
GeometricalMolecular Surface AreaRelates to the overall size and shape of the molecule, influencing steric interactions.
ElectronicDipole MomentIndicates the polarity of the molecule, which is crucial for electrostatic interactions.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Quantifies the hydrophobicity of the molecule, affecting membrane permeability and hydrophobic interactions.
3D-MoRSEBELv7Encodes 3D structural information based on electron diffraction patterns. nih.gov
2D AutocorrelationGATS4vCorrelates atomic properties (like van der Waals volumes) at a specific topological distance. nih.gov

Impact of Structural Modifications on Biological Activity

SAR studies systematically alter different parts of a lead molecule, such as N-nonanoyl-8-azaadenine, to determine which functional groups are essential for its biological activity. For the 8-azaadenine scaffold, modifications have been explored at several positions on the purine (B94841) analog ring and on the side chains attached to it. researchgate.net

The 8-Azaadenine Core: The replacement of the carbon atom at position 8 of the purine ring with a nitrogen atom is the defining feature of this class of compounds. researchgate.net This modification significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule compared to natural purines like adenine (B156593). researchgate.net

Substitution at the N9 Position: The N9 position is frequently substituted. In this compound, this position is implicitly attached to the rest of a larger molecular scaffold (e.g., a ribose or other cyclic system, though not specified in the name alone). The nature of the substituent at N9 is critical. For instance, bulky or flexible groups can influence the molecule's orientation within the receptor binding site.

The N-Acyl Group: The N-nonanoyl group is an N-acyl substituent. The length, branching, and saturation of this fatty acid chain have a profound impact on activity.

Chain Length: Increasing the chain length generally increases hydrophobicity, which can enhance binding to hydrophobic pockets within a receptor and improve membrane permeability. However, there is often an optimal length beyond which activity may decrease due to steric hindrance or reduced solubility.

Saturation: The presence of double or triple bonds within the acyl chain can introduce conformational rigidity and alter the molecule's shape, which can fine-tune its binding affinity and selectivity.

Substitutions on the Ring: Adding substituents at other available positions on the pyrimidine (B1678525) or imidazole (B134444) portions of the 8-azaadenine ring can modulate activity. For example, adding small hydrophobic groups can enhance binding affinity, while polar groups could form additional hydrogen bonds. nih.gov

Table 2: General SAR Findings for 8-Azaadenine Derivatives
Modification SiteType of ModificationGeneral Impact on Biological Activity
N-Acyl ChainVarying chain length (e.g., from acetyl to nonanoyl)Modulates hydrophobicity and steric fit; an optimal length often exists for maximal activity.
N-Acyl ChainIntroducing unsaturation or branchingAlters conformational flexibility and molecular shape, potentially improving binding selectivity.
8-Azaadenine Ring (e.g., C2, N6 positions)Addition of small alkyl or halogen groupsCan enhance hydrophobic interactions or alter electronic properties.
N9 PositionAttachment of different cyclic or acyclic groupsInfluences overall conformation and orientation in the binding pocket.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Models

3D-QSAR represents an advancement over traditional 2D-QSAR by considering the three-dimensional properties of molecules. drugdesign.org These methods aim to correlate the biological activity of compounds with their 3D molecular fields (e.g., steric and electrostatic fields). drugdesign.org For a series of analogs including this compound, a 3D-QSAR model would be built by first aligning the structures in a common orientation.

Common 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule in the dataset. The values of these fields at various grid points are then used as descriptors in a partial least squares (PLS) regression analysis to build a predictive model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates molecular similarity indices at the grid points. In addition to steric and electrostatic fields, it can also describe hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. rsc.org This often provides a more intuitive interpretation of the SAR.

The results of a 3D-QSAR study are typically visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to either increase or decrease biological activity.

Steric Contour Maps: Green contours might indicate regions where bulky groups are favored, while yellow contours could show regions where bulk is detrimental (steric hindrance).

Electrostatic Contour Maps: Blue contours often highlight areas where positive charge is favorable, while red contours indicate regions where negative charge is preferred.

Hydrophobic Contour Maps: Yellow or white contours could show regions where hydrophobic groups enhance activity, whereas gray or cyan contours might indicate areas where hydrophilic groups are beneficial.

For the 8-azaadenine class, a hypothetical CoMSIA model might reveal that a bulky, hydrophobic substituent (like the nonanoyl chain) is favorable in a specific region corresponding to a hydrophobic pocket in the receptor. It might also show that electronegative regions around the nitrogen atoms of the 8-azaadenine core are crucial for hydrogen bonding. These models provide a powerful visual tool for medicinal chemists to guide the design of new, more potent analogs.

Advanced Characterization and Computational Approaches

Spectroscopic Analysis of Synthesized Compounds

The structural confirmation of synthesized N-nonanoyl-8-azaadenine relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound. While specific spectra for this compound are not publicly available, the following describes the standard analyses performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the carbon-hydrogen framework. nih.govresearchgate.net For this compound, ¹H NMR would be expected to show distinct signals for the protons in the 8-azaadenine (B1664206) core and the nonanoyl chain. Key expected resonances would include those for the aromatic protons of the purine (B94841) analog, the methylene (B1212753) protons of the acyl chain, and the terminal methyl group. magritek.com The chemical shifts, integration values, and coupling patterns would confirm the connectivity of these structural fragments. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl carbon of the nonanoyl group and the carbons of the heterocyclic ring system. researchgate.net

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for this compound

Protons Expected Chemical Shift (ppm)
Aromatic CH (Azaadenine) 7.5 - 8.5
N-H (Azaadenine) 12.0 - 14.0 (if present and not exchanged)
α-CH₂ (to C=O) 2.2 - 2.6
β-CH₂ (Alkyl chain) 1.6 - 1.8
Other CH₂ (Alkyl chain) 1.2 - 1.4

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. masterorganicchemistry.com The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong absorption peak around 1650-1700 cm⁻¹ would indicate the carbonyl (C=O) stretching vibration of the amide group. mdpi.com Vibrations corresponding to N-H bonds in the azaadenine ring would likely appear in the region of 3200-3500 cm⁻¹. masterorganicchemistry.com C-H stretching vibrations from the nonanoyl chain would be observed just below 3000 cm⁻¹. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. mdpi.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition. nih.gov The fragmentation pattern observed in MS/MS experiments can offer additional structural information by showing the loss of specific fragments, such as the nonanoyl chain. mdpi.com

Computational Modeling of Molecular Interactions and Spectra

Computational chemistry provides a theoretical framework to understand the properties and behavior of this compound at a molecular level. mdpi.com These methods complement experimental data and can predict various molecular attributes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.net For this compound, DFT calculations can be used to optimize the molecular geometry, providing theoretical bond lengths and angles. ijcce.ac.ir These calculated geometries can be compared with crystallographic data if available.

Furthermore, DFT can be used to predict spectroscopic properties. Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra. ijcce.ac.irresearchgate.net The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic transitions. researchgate.net

Interactive Data Table: Theoretical Data Obtainable from DFT Calculations for this compound

Calculated Property Significance
Optimized Molecular Geometry Provides theoretical bond lengths and angles.
Vibrational Frequencies Predicts IR and Raman active modes to aid spectral assignment.
NMR Chemical Shifts Assists in the assignment of experimental ¹H and ¹³C NMR spectra.
HOMO-LUMO Energy Gap Indicates the electronic excitability and chemical reactivity of the molecule.

Methodologies for Assessing Enzyme Inhibition Potential

To evaluate this compound as a potential enzyme inhibitor, a variety of biochemical assays are employed. The specific assays would depend on the target enzyme.

A common approach involves in vitro enzyme activity assays. In these assays, the activity of the target enzyme is measured in the presence and absence of varying concentrations of this compound. nih.gov The rate of substrate conversion to product is monitored, often using a spectrophotometric or fluorometric method.

From this data, key inhibitory parameters can be determined:

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of inhibitor potency.

Mechanism of Inhibition: Further kinetic studies, such as generating Lineweaver-Burk plots, can help determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

These assays are crucial for quantifying the inhibitory efficacy of this compound and understanding its mode of action at a biochemical level.

Interactive Data Table: Key Parameters from Enzyme Inhibition Assays

Parameter Description
IC₅₀ Concentration of an inhibitor where the response (or binding) is reduced by half.
Kᵢ (Inhibition constant) An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

Research Applications and Implications for Basic Science

Probing Purine (B94841) Metabolism and Enzymatic Pathways

The derivatives synthesized from N-nonanoyl-8-azaadenine have proven to be valuable tools for investigating the intricacies of purine metabolism. The parent compound, 8-azaadenine (B1664206), which can be metabolically produced from 8-azaadenosine (B80672), is known to inhibit xanthine (B1682287) oxidase, an important enzyme in purine catabolism, with a reported IC50 of 0.54 μM and a Ki of 0.66 μM. medchemexpress.com This inhibitory action allows researchers to modulate the activity of this enzyme and study the downstream effects on purine metabolic pathways.

Furthermore, metabolic studies have shown that nucleosides derived from 8-azaadenine, such as 8-azaadenosine, are metabolized within cells to nucleotides of both 8-azaadenine and 8-azaguanine (B1665908). nih.gov These unnatural nucleotides can then be incorporated into polynucleotide chains, thereby disrupting normal cellular processes and providing a means to trace and understand the pathways of purine nucleotide synthesis and incorporation into nucleic acids. medchemexpress.comnih.gov The ability to generate a variety of 8-azapurine (B62227) nucleosides from this compound allows for a systematic investigation of how modifications to the purine ring and the sugar moiety affect their recognition and processing by the enzymes of purine metabolism.

Development of Research Tools and Probes for Biochemical Studies

This compound is a key starting material for the synthesis of specialized research tools, including fluorescent probes and radiolabeled compounds. researchgate.net For instance, the synthesis of 9-α-D-arabinofuranosyl-8-azaadenine-2-¹⁴C involves the use of this compound. Such radiolabeled probes are invaluable for tracking the metabolic fate of these analogues in cells and tissues.

The 8-azapurine scaffold, made accessible through synthetic routes involving this compound, is also a foundation for developing fluorescent probes. researchgate.net Guanine (B1146940) analogues with substituents at the 8-position, for example, can serve as effective fluorescent mimics of natural guanine residues. researchgate.net These probes are instrumental in studying the structure and dynamics of nucleic acids, such as G-quadruplexes and duplex DNA. researchgate.net Additionally, studies on the interaction of 8-azaadenine and its metal complexes with DNA, using techniques like UV and fluorescence spectroscopy with ethidium (B1194527) bromide as a probe, have provided insights into the binding mechanisms, which include electrostatic interactions and intercalation. nih.gov

Contributions to the Understanding of Antimetabolite Mechanisms

The study of compounds derived from this compound has significantly advanced our understanding of how antimetabolites function. Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways. 8-Azapurines, such as 8-azaguanine, are classic examples of antimetabolites and have been studied for their antineoplastic activities. nih.gov

Metabolic studies with 8-azaadenosine and 8-azainosine, which can be synthesized from this compound precursors, have revealed detailed mechanisms of their cytotoxic effects. nih.gov These nucleosides are converted intracellularly to their corresponding nucleotides, which can then inhibit key enzymes involved in purine biosynthesis or be incorporated into RNA and DNA, leading to dysfunctional macromolecules. nih.govnih.gov For example, 8-azaadenosine has been shown to be a potent inhibitor of de novo purine synthesis. nih.gov By creating a variety of 8-azapurine derivatives, researchers can systematically dissect the structure-activity relationships that govern their potency and mechanisms of resistance. For instance, cell lines resistant to 8-azainosine have been found to have altered substrate specificities in the enzymes responsible for guanosine (B1672433) monophosphate synthesis. nih.gov

Design Principles for Novel Bioactive Compounds

The use of this compound as a versatile synthetic intermediate has enabled the exploration of the structure-activity relationships (SAR) of 8-azapurine nucleosides, thereby guiding the design of new bioactive compounds. By reacting this compound with different pentofuranosyl halides, a variety of nucleoside analogues can be produced, including xylose, 2'-deoxyribose, and arabinose derivatives of 8-azaadenosine. researchgate.net These can then be further modified, for example, by deamination to the corresponding 8-azainosine analogues. researchgate.net

Q & A

Q. Table 1: Optimal Synthesis Conditions

ParameterCondition
SolventTHF, anhydrous
BaseTriethylamine (1.2 eq)
Reaction Time12 h at 25°C
PurificationHPLC, 70% acetonitrile gradient

Basic: Which analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
  • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Plot Arrhenius curves to predict shelf-life at 25°C .
  • Degradation Products : Identify byproducts using LC-MS/MS (e.g., hydrolysis to 8-azaadenine or nonanoic acid).

Advanced: How can contradictions between computational predictions and experimental photophysical data for this compound be resolved?

Methodological Answer:

  • Computational Calibration : Use multi-reference methods (e.g., CASPT2//CASSCF) to model excited states, as single-reference DFT may fail for aza-aromatics . Ensure basis sets (e.g., ANO-L) and solvent effects (PCM model) are consistent with experimental conditions .
  • Experimental Validation : Perform time-resolved fluorescence/phosphorescence to measure triplet-state lifetimes. Compare with computed intersystem crossing (ISC) rates .
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between theoretical and experimental absorption/emission spectra. Re-optimize computational parameters if RMSD > 10 nm .

Advanced: What mechanisms govern the population of triplet states in this compound, and how does the nonanoyl moiety influence this process?

Methodological Answer:

  • Mechanistic Pathways : After photoexcitation to S2(ππ)S_2(\pi\pi^*), two pathways are possible:
    • S2/S1S_2/S_1 conical intersection → S1(nπ)S_1(n\pi^*)T1(ππ)T_1(\pi\pi^*) via singlet-triplet crossing.
    • Direct S2/T2(nπ)S_2/T_2(n\pi^*) crossing → T1(ππ)T_1(\pi\pi^*) via T2/T1T_2/T_1 conical intersection .
  • Nonanoyl Effects : The electron-withdrawing amide group may stabilize nπn\pi^* states, enhancing ISC efficiency. Compare with 8-azaadenine’s ISC rates using transient absorption spectroscopy .

Q. Table 2: Key Photophysical Parameters

ParameterThis compound8-Azaadenine (Reference)
T1T_1 Lifetime (ns)To be measured5.2 ± 0.3
ISC Efficiency (%)To be measured78 ± 5

Basic: How to design a reproducible protocol for studying this compound’s interaction with DNA/RNA?

Methodological Answer:

  • Binding Assays :
    • UV-Vis Titration : Monitor hypochromicity at 260 nm upon adding DNA/RNA. Calculate binding constants (KbK_b) using the Benesi-Hildebrand method .
    • Fluorescence Quenching : Measure emission quenching of intercalating dyes (e.g., ethidium bromide) to assess competitive binding .
  • Controls : Include scrambled nucleic acid sequences and unmodified adenine analogs to confirm specificity .

Advanced: How should researchers address discrepancies in bioactivity data across studies (e.g., conflicting IC50_{50}50​ values in enzyme inhibition assays)?

Methodological Answer:

  • Standardize Assay Conditions : Ensure uniform buffer (pH, ionic strength), temperature (25°C vs 37°C), and enzyme source (recombinant vs native) .
  • Data Harmonization : Apply meta-analysis using random-effects models to aggregate IC50_{50} values. Report heterogeneity via I2I^2 statistic; if I2>50%I^2 > 50\%, investigate outliers .
  • Probe Artifacts : Test for non-specific binding (e.g., via surface plasmon resonance) or compound aggregation (dynamic light scattering) .

Advanced: What computational frameworks are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and cytochrome P450 interactions. Validate with experimental Caco-2 permeability assays .
  • Metabolic Pathways : Simulate Phase I/II metabolism using Schrödinger’s MetaSite. Compare with in vitro microsomal stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.